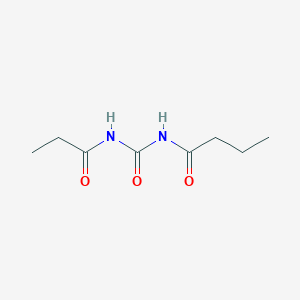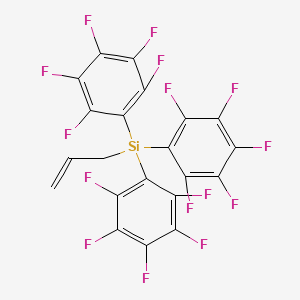![molecular formula C10H18O2 B14199309 [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol CAS No. 877046-81-6](/img/structure/B14199309.png)
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a cyclohexylmethyl group attached to an oxirane ring.
Vorbereitungsmethoden
The synthesis of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol typically involves the reaction of cyclohexylmethyl bromide with an epoxide precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of [(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate cellular processes and pathways, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
[(2R,3S)-3-(Cyclohexylmethyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the oxirane ring, resulting in different reactivity and applications.
Epoxides: General class of compounds containing an oxirane ring, but with varying substituents that influence their chemical properties and reactivity.
Cyclohexylmethyl derivatives: Compounds with different functional groups attached to the cyclohexylmethyl moiety, leading to diverse chemical behaviors.
This compound’s unique combination of a cyclohexylmethyl group and an oxirane ring distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
877046-81-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[(2R,3S)-3-(cyclohexylmethyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C10H18O2/c11-7-10-9(12-10)6-8-4-2-1-3-5-8/h8-11H,1-7H2/t9-,10+/m0/s1 |
InChI-Schlüssel |
ODBGWHBDZBWNMM-VHSXEESVSA-N |
Isomerische SMILES |
C1CCC(CC1)C[C@H]2[C@H](O2)CO |
Kanonische SMILES |
C1CCC(CC1)CC2C(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


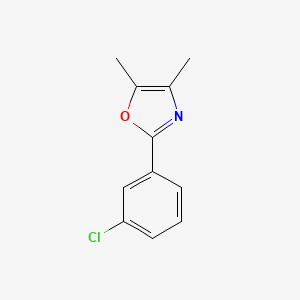
![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)
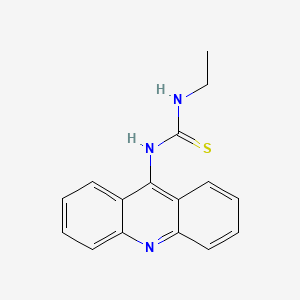
![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
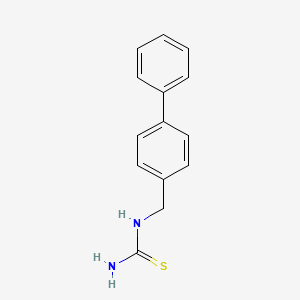

![4-Butyl-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14199273.png)
![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)
![4,4,4-Trifluoro-N-[(1R)-2-hydroxy-1-phenylethyl]but-2-enamide](/img/structure/B14199285.png)
![S-[1-(2,2-Dimethylpropanethioyl)azetidin-3-yl] ethanethioate](/img/structure/B14199289.png)
